- Facile new method for preparation of optically active protected prolineChemistry Letters, 1996, (8), 621-622,
Cas no 91229-86-6 (tert-butyl (2S)-5-bromo-2-(tert-butoxycarbonylamino)pentanoate)

91229-86-6 structure
Nom du produit:tert-butyl (2S)-5-bromo-2-(tert-butoxycarbonylamino)pentanoate
Numéro CAS:91229-86-6
Le MF:C14H26BrNO4
Mégawatts:352.264544010162
MDL:MFCD22576481
CID:1029065
PubChem ID:11142700
tert-butyl (2S)-5-bromo-2-(tert-butoxycarbonylamino)pentanoate Propriétés chimiques et physiques
Nom et identifiant
-
- (S)-tert-Butyl 5-bromo-2-((tert-butoxycarbonyl)amino)pentanoate
- 5-Bromo-N-[(tert-butoxy)carbonyl]-L-norvaline tert-butyl ester
- tert-butyl (2S)-5-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate
- AX8258423
- tert-Butyl 5-bromo-N-(tert-butoxycarbonyl)-L-norvalinate
- N-(tert-Butoxycarbonyl)-5-bromo-L-norvaline tert-butyl ester
- (S)-tert-butyl 5-bromo-2-(tert-butoxycarbonylamino)pentanoate
- 5-Bromo-N-[(1,1-dimethylethoxy)carbonyl]-L-norvaline 1,1-dimethylethyl ester (ACI)
- tert-butyl (2S)-5-bromo-2-(tert-butoxycarbonylamino)pentanoate
- TERT-BUTYL (2S)-5-BROMO-2-[(TERT-BUTOXYCARBONYL)AMINO]PENTANOATE
- L-Norvaline, 5-bromo-N-[(1,1-dimethylethoxy)carbonyl]-,1,1-dimethylethyl ester
- DTXSID10456771
- DB-317541
- AKOS022171634
- F11556
- DS-5608
- 91229-86-6
- tert-butyl (S)-5-bromo-2-((tert-butoxycarbonyl)amino)pentanoate
- (S)-tert-Butyl5-bromo-2-((tert-butoxycarbonyl)amino)pentanoate
- C14H26BrNO4
- CS-0154599
- tert-butyl (2S)-5-bromo-2-{[(tert-butoxy)carbonyl]amino}pentanoate
- MFCD22576481
- SCHEMBL13422138
-
- MDL: MFCD22576481
- Piscine à noyau: 1S/C14H26BrNO4/c1-13(2,3)19-11(17)10(8-7-9-15)16-12(18)20-14(4,5)6/h10H,7-9H2,1-6H3,(H,16,18)/t10-/m0/s1
- La clé Inchi: UOJPSBYBSNFVHA-JTQLQIEISA-N
- Sourire: [C@@H](CCCBr)(NC(=O)OC(C)(C)C)C(=O)OC(C)(C)C
Propriétés calculées
- Qualité précise: 351.10452g/mol
- Masse isotopique unique: 351.10452g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 4
- Comptage des atomes lourds: 20
- Nombre de liaisons rotatives: 9
- Complexité: 331
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 1
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 3.3
- Surface topologique des pôles: 64.599
Propriétés expérimentales
- Dense: 1.218
tert-butyl (2S)-5-bromo-2-(tert-butoxycarbonylamino)pentanoate PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S90100-1g |
(S)-tert-Butyl 5-bromo-2-((tert-butoxycarbonyl)amino)pentanoate |
91229-86-6 | 95% | 1g |
¥471.0 | 2024-07-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1225239-1g |
(S)-tert-Butyl 5-bromo-2-((tert-butoxycarbonyl)amino)pentanoate |
91229-86-6 | 95% | 1g |
¥490.00 | 2024-04-25 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VZ838-50mg |
tert-butyl (2S)-5-bromo-2-(tert-butoxycarbonylamino)pentanoate |
91229-86-6 | 95+% | 50mg |
299.0CNY | 2021-07-14 | |
abcr | AB460721-5 g |
(S)-tert-Butyl 5-bromo-2-((tert-butoxycarbonyl)amino)pentanoate, 95% (Boc-L-Nva(5-Br)-OtBu); . |
91229-86-6 | 95% | 5g |
€1,044.40 | 2023-07-18 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S90100-100mg |
(S)-tert-Butyl 5-bromo-2-((tert-butoxycarbonyl)amino)pentanoate |
91229-86-6 | 95% | 100mg |
¥115.0 | 2024-07-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1225239-5g |
(S)-tert-Butyl 5-bromo-2-((tert-butoxycarbonyl)amino)pentanoate |
91229-86-6 | 95% | 5g |
¥1821.00 | 2024-04-25 | |
eNovation Chemicals LLC | Y1106794-5g |
tert-butyl (S)-5-bromo-2-((tert-butoxycarbonyl)amino)pentanoate |
91229-86-6 | 95% | 5g |
$900 | 2024-07-23 | |
Chemenu | CM194728-5g |
tert-butyl (S)-5-bromo-2-((tert-butoxycarbonyl)amino)pentanoate |
91229-86-6 | 95% | 5g |
$684 | 2023-02-18 | |
Chemenu | CM194728-250mg |
tert-butyl (S)-5-bromo-2-((tert-butoxycarbonyl)amino)pentanoate |
91229-86-6 | 95% | 250mg |
$128 | 2023-02-18 | |
1PlusChem | 1P00IGZY-250mg |
L-Norvaline, 5-bromo-N-[(1,1-dimethylethoxy)carbonyl]-,1,1-dimethylethyl ester |
91229-86-6 | 95% | 250mg |
$58.00 | 2024-04-20 |
tert-butyl (2S)-5-bromo-2-(tert-butoxycarbonylamino)pentanoate Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: 4-Methylmorpholine , Isobutyl chloroformate Solvents: Tetrahydrofuran
1.2 Reagents: Sodium borohydride
2.1 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Dichloromethane
1.2 Reagents: Sodium borohydride
2.1 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Dichloromethane
Référence
Méthode de production 2
Conditions de réaction
Référence
- Utility of tetrathiomolybdate and tetraselenotungstate: efficient synthesis of cystine, selenocystine, and their higher homologsTetrahedron Letters, 2003, 44(28), 5251-5253,
Méthode de production 3
Conditions de réaction
1.1 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Dichloromethane ; 0 °C; 20 min, 0 °C
1.2 Reagents: Water Solvents: Hexane , Ethyl acetate ; 0 °C
1.2 Reagents: Water Solvents: Hexane , Ethyl acetate ; 0 °C
Référence
- [13C3,15N1]-labeled isodesmosine: A potential internal standard for LC-MS/MS analysis of desmosines in elastin degradationBioorganic & Medicinal Chemistry Letters, 2015, 25(10), 2046-2049,
Méthode de production 4
Conditions de réaction
Référence
- Synthesis of Nα,Nδ-protected Nδ-hydroxy-L-ornithine from L-glutamic acidJournal of Organic Chemistry, 1984, 49(19), 3527-34,
Méthode de production 5
Conditions de réaction
1.1 Reagents: Potassium hydroxide Catalysts: Cinchonanium, 1-(9-anthracenylmethyl)-9-(2-propenyloxy)-, bromide, (8α,9R)- Solvents: Toluene , Water ; 14 h, rt
2.1 Reagents: Citric acid Solvents: Tetrahydrofuran , Water ; overnight, rt
3.1 Reagents: Triethylamine Solvents: Dimethylformamide ; rt
4.1 Reagents: Lithium chloride , Sodium borohydride Solvents: Ethanol , Tetrahydrofuran ; 10 min, rt; rt → 0 °C
4.2 Solvents: Ethanol , Tetrahydrofuran ; 0 °C; overnight, 0 °C → rt
5.1 Reagents: Triphenylphosphine , Bromine Solvents: Dichloromethane ; rt → 0 °C; 0 °C; 20 min, 0 °C
5.2 Reagents: Imidazole Solvents: Dichloromethane ; 1 min, 0 °C; 2 h, 0 °C
2.1 Reagents: Citric acid Solvents: Tetrahydrofuran , Water ; overnight, rt
3.1 Reagents: Triethylamine Solvents: Dimethylformamide ; rt
4.1 Reagents: Lithium chloride , Sodium borohydride Solvents: Ethanol , Tetrahydrofuran ; 10 min, rt; rt → 0 °C
4.2 Solvents: Ethanol , Tetrahydrofuran ; 0 °C; overnight, 0 °C → rt
5.1 Reagents: Triphenylphosphine , Bromine Solvents: Dichloromethane ; rt → 0 °C; 0 °C; 20 min, 0 °C
5.2 Reagents: Imidazole Solvents: Dichloromethane ; 1 min, 0 °C; 2 h, 0 °C
Référence
- Synthesis of (ε-13C-,ε-15N)-enriched L-lysine - establishing schemes for the preparation of all possible 13C and 15N isotopomers of L-lysine, L-ornithine, and L-prolineEuropean Journal of Organic Chemistry, 2004, (21), 4391-4396,
Méthode de production 6
Conditions de réaction
1.1 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Dichloromethane
Référence
- Facile new method for preparation of optically active protected prolineChemistry Letters, 1996, (8), 621-622,
Méthode de production 7
Conditions de réaction
1.1 Reagents: Lithium chloride , Sodium borohydride Solvents: Ethanol , Tetrahydrofuran ; 10 min, rt; rt → 0 °C
1.2 Solvents: Ethanol , Tetrahydrofuran ; 0 °C; overnight, 0 °C → rt
2.1 Reagents: Triphenylphosphine , Bromine Solvents: Dichloromethane ; rt → 0 °C; 0 °C; 20 min, 0 °C
2.2 Reagents: Imidazole Solvents: Dichloromethane ; 1 min, 0 °C; 2 h, 0 °C
1.2 Solvents: Ethanol , Tetrahydrofuran ; 0 °C; overnight, 0 °C → rt
2.1 Reagents: Triphenylphosphine , Bromine Solvents: Dichloromethane ; rt → 0 °C; 0 °C; 20 min, 0 °C
2.2 Reagents: Imidazole Solvents: Dichloromethane ; 1 min, 0 °C; 2 h, 0 °C
Référence
- Synthesis of (ε-13C-,ε-15N)-enriched L-lysine - establishing schemes for the preparation of all possible 13C and 15N isotopomers of L-lysine, L-ornithine, and L-prolineEuropean Journal of Organic Chemistry, 2004, (21), 4391-4396,
Méthode de production 8
Conditions de réaction
1.1 Reagents: Triethylamine Solvents: Dimethylformamide ; rt
2.1 Reagents: Lithium chloride , Sodium borohydride Solvents: Ethanol , Tetrahydrofuran ; 10 min, rt; rt → 0 °C
2.2 Solvents: Ethanol , Tetrahydrofuran ; 0 °C; overnight, 0 °C → rt
3.1 Reagents: Triphenylphosphine , Bromine Solvents: Dichloromethane ; rt → 0 °C; 0 °C; 20 min, 0 °C
3.2 Reagents: Imidazole Solvents: Dichloromethane ; 1 min, 0 °C; 2 h, 0 °C
2.1 Reagents: Lithium chloride , Sodium borohydride Solvents: Ethanol , Tetrahydrofuran ; 10 min, rt; rt → 0 °C
2.2 Solvents: Ethanol , Tetrahydrofuran ; 0 °C; overnight, 0 °C → rt
3.1 Reagents: Triphenylphosphine , Bromine Solvents: Dichloromethane ; rt → 0 °C; 0 °C; 20 min, 0 °C
3.2 Reagents: Imidazole Solvents: Dichloromethane ; 1 min, 0 °C; 2 h, 0 °C
Référence
- Synthesis of (ε-13C-,ε-15N)-enriched L-lysine - establishing schemes for the preparation of all possible 13C and 15N isotopomers of L-lysine, L-ornithine, and L-prolineEuropean Journal of Organic Chemistry, 2004, (21), 4391-4396,
Méthode de production 9
Conditions de réaction
1.1 Reagents: Lithium chloride , Sodium borohydride Solvents: Ethanol , Tetrahydrofuran ; 10 min, rt; rt → -5 °C
1.2 Solvents: Ethanol , Tetrahydrofuran ; -5 °C; 17 h, -5 °C
2.1 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Dichloromethane ; 0 °C; 20 min, 0 °C
2.2 Reagents: Water Solvents: Hexane , Ethyl acetate ; 0 °C
1.2 Solvents: Ethanol , Tetrahydrofuran ; -5 °C; 17 h, -5 °C
2.1 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Dichloromethane ; 0 °C; 20 min, 0 °C
2.2 Reagents: Water Solvents: Hexane , Ethyl acetate ; 0 °C
Référence
- [13C3,15N1]-labeled isodesmosine: A potential internal standard for LC-MS/MS analysis of desmosines in elastin degradationBioorganic & Medicinal Chemistry Letters, 2015, 25(10), 2046-2049,
Méthode de production 10
Conditions de réaction
1.1 Reagents: Citric acid Solvents: Tetrahydrofuran , Water ; overnight, rt
2.1 Reagents: Triethylamine Solvents: Dimethylformamide ; rt
3.1 Reagents: Lithium chloride , Sodium borohydride Solvents: Ethanol , Tetrahydrofuran ; 10 min, rt; rt → 0 °C
3.2 Solvents: Ethanol , Tetrahydrofuran ; 0 °C; overnight, 0 °C → rt
4.1 Reagents: Triphenylphosphine , Bromine Solvents: Dichloromethane ; rt → 0 °C; 0 °C; 20 min, 0 °C
4.2 Reagents: Imidazole Solvents: Dichloromethane ; 1 min, 0 °C; 2 h, 0 °C
2.1 Reagents: Triethylamine Solvents: Dimethylformamide ; rt
3.1 Reagents: Lithium chloride , Sodium borohydride Solvents: Ethanol , Tetrahydrofuran ; 10 min, rt; rt → 0 °C
3.2 Solvents: Ethanol , Tetrahydrofuran ; 0 °C; overnight, 0 °C → rt
4.1 Reagents: Triphenylphosphine , Bromine Solvents: Dichloromethane ; rt → 0 °C; 0 °C; 20 min, 0 °C
4.2 Reagents: Imidazole Solvents: Dichloromethane ; 1 min, 0 °C; 2 h, 0 °C
Référence
- Synthesis of (ε-13C-,ε-15N)-enriched L-lysine - establishing schemes for the preparation of all possible 13C and 15N isotopomers of L-lysine, L-ornithine, and L-prolineEuropean Journal of Organic Chemistry, 2004, (21), 4391-4396,
tert-butyl (2S)-5-bromo-2-(tert-butoxycarbonylamino)pentanoate Raw materials
- N-(Diphenylmethylene)glycine tert-butyl ester
- (S)-1-tert-Butyl 5-methyl 2-aminopentanedioate
- N-Boc 1-O-t-Butyl 5-O-Methoxy L-Glutamic Acid
- Boc-Glu-OtBu
- Di-tert-butyl dicarbonate
- L-Glutamic acid, N-(diphenylmethylene)-, 1-(1,1-dimethylethyl) 5-methylester
- (S)-tert-butyl 2-((tert-butoxycarbonyl)amino)-5-hydroxypentanoate
tert-butyl (2S)-5-bromo-2-(tert-butoxycarbonylamino)pentanoate Preparation Products
tert-butyl (2S)-5-bromo-2-(tert-butoxycarbonylamino)pentanoate Littérature connexe
-
M. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805
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Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
-
Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
-
Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912
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5. Back matter
91229-86-6 (tert-butyl (2S)-5-bromo-2-(tert-butoxycarbonylamino)pentanoate) Produits connexes
- 78397-39-4((S)-Methyl 5-amino-2-((tert-butoxycarbonyl)amino)pentanoate)
- 13726-84-6(Boc-Glu(OtBu)-OH)
- 24277-39-2(Boc-Glu-OtBu)
- 55757-60-3(Boc-L-Lysine Methyl Ester)
- 97347-28-9(Na,Nε-Bis-boc-L-lysine tert-Butyl Ester)
- 73821-97-3(Boc-L-Glu(OcHx)-OH)
- 55227-00-4(Boc-D-Glu-OMe)
- 73872-71-6((R)-5-(tert-butoxy)-4-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid)
- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)
- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:91229-86-6)tert-butyl (2S)-5-bromo-2-(tert-butoxycarbonylamino)pentanoate

Pureté:99%
Quantité:5g
Prix ($):374.0